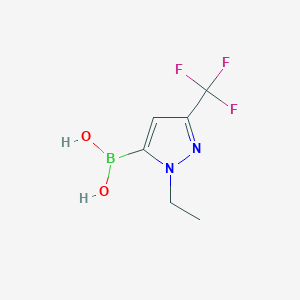

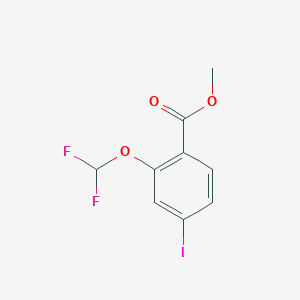

![molecular formula C10H5BrClF3N2O2 B1444714 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1121058-30-7](/img/structure/B1444714.png)

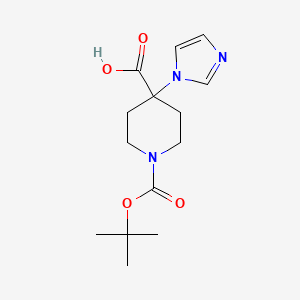

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Overview

Description

The compound is also known as ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate . It has a molecular weight of 371.54 and is a white solid . It is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 .Chemical Reactions Analysis

The compound is part of the imidazo[1,2-a]pyridines class, which has been recognized for its wide range of applications in medicinal chemistry . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 371.54 . It is stored at temperatures between 0-5°C .Scientific Research Applications

Chemical Modification and Polymer Synthesis

Chemical modifications of certain biopolymers, like xylan, demonstrate the potential for creating derivatives with specific functional groups, leading to materials with unique properties. This process involves reactions with various agents to introduce ester groups, showcasing how similar chemical modifications (like those involving ester formation in the target compound) could be applied in developing new materials or enhancing existing ones. These modifications can lead to the creation of biopolymer ethers and esters with specific, tailored properties, which may include increased solubility, reactivity, or thermal stability, making them suitable for applications ranging from drug delivery to the development of novel materials (Petzold-Welcke et al., 2014).

Medicinal Chemistry and Drug Development

Compounds with intricate structures, including imidazole derivatives, serve as key frameworks in the design of new pharmaceuticals. The presence of functional groups such as esters, halogens, and trifluoromethyl groups in a compound can significantly influence its pharmacokinetic and pharmacodynamic profiles. For example, heterocyclic compounds containing nitrogen (such as imidazoles) form a vast class of organic molecules with potential central nervous system (CNS) effects, highlighting the importance of structural elements similar to those in the compound of interest for the synthesis of novel CNS-active drugs (Saganuwan, 2017).

Environmental Science and Toxicology

Understanding the fate, behavior, and potential environmental impact of chemical compounds, including those with halogenated components and ester groups, is crucial. Studies on compounds like parabens, which share some functional similarities (such as ester groups) with the target compound, offer insights into the environmental persistence, biodegradability, and potential endocrine-disrupting effects of a wide range of chemicals. This knowledge is essential for assessing the environmental safety and designing chemicals with reduced ecological footprints (Haman et al., 2015).

Future Directions

properties

IUPAC Name |

methyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF3N2O2/c1-19-9(18)6-7(12)17-3-4(11)2-5(8(17)16-6)10(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXRJBCYCKZBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

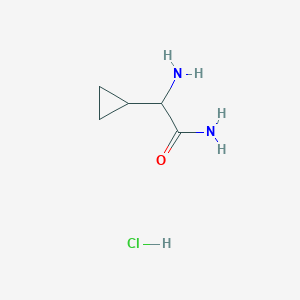

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

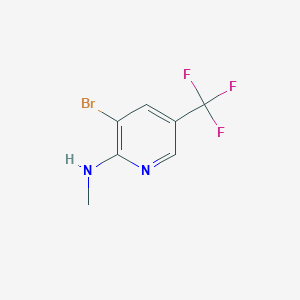

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)

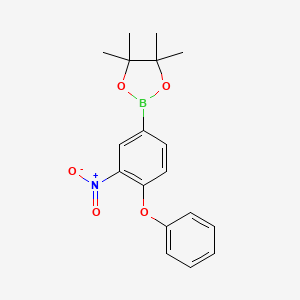

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)